Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
Description
Contextual Significance in Multi-step Organic Synthesis
The true value of "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" is realized in the context of multi-step organic synthesis, where the orchestration of multiple chemical transformations is required to build complex molecular architectures. In such syntheses, it is often necessary to temporarily mask a reactive functional group to prevent its interference with reactions occurring at other sites in the molecule.
This MEM-protected benzaldehyde (B42025) derivative serves as a crucial building block, providing a latent phenolic hydroxyl group while the aldehyde functionality is exploited for various carbon-carbon bond-forming reactions or other transformations. For instance, in the enantioselective synthesis of a MEM-protected aetheramide A derivative, a related MEM-protected aromatic aldehyde is utilized as a key intermediate. nih.gov The aldehyde group can undergo reactions such as Wittig olefination, aldol (B89426) condensation, or Grignard additions to elaborate the carbon skeleton. Once these transformations are complete, the MEM group can be selectively removed to unveil the phenolic hydroxyl group, which can then participate in subsequent reactions or be a key feature of the final target molecule.
Overview of Aldehyde Derivatives in Strategic Chemical Transformations
Aldehyde derivatives are cornerstones of organic synthesis due to the versatile reactivity of the formyl group. solubilityofthings.comfiveable.me The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, forming the basis for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. msu.edu
Key transformations involving aldehyde derivatives include:
Nucleophilic Addition Reactions: Aldehydes readily react with organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates to form new carbon-carbon bonds, leading to the synthesis of secondary alcohols.
Wittig Reaction and Related Olefinations: The reaction of aldehydes with phosphorus ylides provides a powerful and reliable method for the synthesis of alkenes with control over the double bond geometry.
Reductive Amination: Aldehydes can be converted to amines through the formation of an imine intermediate followed by reduction.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, allowing for facile interconversion of functional groups. fiveable.me
The strategic placement of a protecting group on another part of the benzaldehyde molecule, as in the case of "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-", allows chemists to harness the rich reactivity of the aldehyde group without interference from the phenolic hydroxyl.
The Role of the 2-Methoxyethoxymethyl (MEM) Protecting Group in Phenolic Substrates
The 2-Methoxyethoxymethyl (MEM) group is an acetal-type protecting group for alcohols and phenols. total-synthesis.com It was introduced by Corey and co-workers and has found widespread use in organic synthesis due to its unique stability profile. total-synthesis.com
Key Features of the MEM Protecting Group:
| Feature | Description |
| Stability | The MEM group is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents. total-synthesis.com |
| Introduction | It is typically introduced by reacting the alcohol or phenol (B47542) with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA). total-synthesis.comwikipedia.org |
| Cleavage | The MEM group is readily cleaved under acidic conditions, often using Lewis acids like zinc bromide (ZnBr2) or protic acids such as trifluoroacetic acid (TFA). total-synthesis.com This allows for selective deprotection in the presence of other acid-labile groups. |
The MEM group's stability to basic and nucleophilic conditions makes it particularly well-suited for protecting phenolic hydroxyls in molecules that will undergo reactions involving strong bases or organometallic reagents at other positions. For example, if the aldehyde group of "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" were to be subjected to a Grignard reaction, the MEM group would remain intact, whereas an unprotected phenolic hydroxyl would be deprotonated and interfere with the reaction.
However, it is noteworthy that the deprotection of the MEM group in complex molecular settings can sometimes be challenging. In the synthesis of the aetheramide A derivative, attempts to remove two MEM groups under acid-catalyzed conditions resulted in decomposition of the product, highlighting the need for careful consideration of deprotection strategies in the final stages of a synthesis. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWFLJIBDNUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464731 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117942-41-3 | |
| Record name | Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzaldehyde, 4 2 Methoxyethoxy Methoxy
Strategies for Phenol (B47542) Protection and O-Alkylation in Aromatic Systems
Phenolic hydroxyl groups are highly reactive and can interfere with many standard organic transformations, including electrophilic aromatic substitution reactions like formylation. The oxygen atom can be easily deprotonated, and the resulting phenoxide is highly susceptible to oxidation. Therefore, to achieve selective modification of the aromatic ring, the hydroxyl group is temporarily converted into a less reactive ether functionality. This process, known as protection, is a cornerstone of multi-step organic synthesis.
The 2-Methoxyethoxymethyl (MEM) group is an acetal-type protecting group frequently used for alcohols and phenols. total-synthesis.com Introduced in 1976 by E.J. Corey, the MEM group offers several advantages. total-synthesis.com It is stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents. total-synthesis.com This stability makes it compatible with subsequent reaction steps. A key feature of the MEM group is that it can be selectively cleaved under specific acidic conditions, often using Lewis acids, allowing for its removal without disturbing other sensitive functional groups in the molecule. total-synthesis.comwikipedia.org
The most common reagent for introducing the MEM group is 2-methoxyethoxymethyl chloride (MEM-Cl). wikipedia.org This chloroalkyl ether serves as an effective alkylating agent for the phenolic oxygen. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic chloromethyl carbon of MEM-Cl. The selection of the base is crucial for generating the nucleophilic phenoxide from the precursor phenol. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.
| Reagent | Abbreviation | Role in Reaction | Typical Associated Base |
|---|---|---|---|
| 2-Methoxyethoxymethyl chloride | MEM-Cl | MEM group source (electrophile) | DIPEA, Sodium hydride (NaH) |
| N,N-Diisopropylethylamine | DIPEA (Hünig's base) | Non-nucleophilic weak base | N/A |
| Sodium hydride | NaH | Strong, non-nucleophilic base | N/A |
| 4-Hydroxybenzaldehyde (B117250) | Starting substrate (nucleophile) | N/A |
Optimizing the reaction conditions is critical for achieving a high yield of the desired MEM-protected phenol while minimizing the formation of byproducts. Key parameters that are typically adjusted include the choice of base, solvent, reaction temperature, and reaction time.
Solvent : Anhydrous, non-protic solvents are generally used to prevent unwanted reactions with the reagents. Dichloromethane (B109758) (DCM) is a common choice due to its inertness and ability to dissolve the reactants. wikipedia.org
Temperature : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction and then allowed to warm to room temperature to ensure completion.
Reaction Time : The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion, which can range from a few hours to overnight.
The optimization process aims to find a balance that promotes the desired O-alkylation efficiently and cleanly. nih.govmdpi.com
Introduction of the 2-Methoxyethoxymethyl (MEM) Protecting Group
Advanced Aldehyde Group Introduction on Protected Aromatic Systems
Once the phenolic hydroxyl group is protected as a MEM ether, the aromatic ring is sufficiently activated for electrophilic aromatic substitution. The MEM-ether group acts as an electron-donating group, directing incoming electrophiles primarily to the ortho and para positions. Formylation, the introduction of an aldehyde group (-CHO), is a key transformation in the synthesis of aromatic aldehydes.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com This reaction is particularly well-suited for activated substrates like the MEM-protected phenol ether. mdma.ch The key electrophile, known as the Vilsmeier reagent, is typically a chloromethyliminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.com
The Vilsmeier reagent is a relatively weak electrophile compared to those in other acylation reactions, which makes it highly selective for activated aromatic systems. chemistrysteps.com The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product. chemistrysteps.com
| Substrate Type | Vilsmeier Reagent | Typical Solvent | General Temperature Range (°C) |
|---|---|---|---|
| Phenolic Ethers | DMF / POCl₃ | DMF (as reagent/solvent) or Dichloromethane | 0 to 100 |
| Aniline (B41778) Derivatives | DMF / POCl₃ | DMF | 25 to 100 |
| Activated Hydrocarbons | DMF / SOCl₂ | Dichloromethane | 0 to 40 |
| Pyrroles | DMF / POCl₃ | Dichloromethane | 0 to 25 |
The application of Vilsmeier-Haack conditions to a MEM-protected phenol would involve treating the substrate with the pre-formed or in situ-generated Vilsmeier reagent, followed by an aqueous workup to hydrolyze the intermediate and furnish the desired benzaldehyde (B42025) derivative.
While the Vilsmeier-Haack reaction is a primary method for this transformation, other classical formylation reactions exist, though their applicability to MEM-protected phenols varies.
Gattermann-Koch Reaction : This method involves the reaction of an aromatic compound with carbon monoxide (CO) and hydrochloric acid (HCl) under pressure, using a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride. orgosolver.comscienceinfo.com However, the Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates. scienceinfo.comwikipedia.org A modification, known as the Gattermann reaction, uses hydrogen cyanide (HCN) or a safer alternative like zinc cyanide (Zn(CN)₂) and can formylate phenols and their ethers. wikipedia.orgthermofisher.com
Reimer-Tiemann Reaction : This reaction is specifically used for the ortho-formylation of phenols. wikipedia.orgbyjus.com It employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide, to generate dichlorocarbene (:CCl₂) as the reactive electrophile. wikipedia.orgjk-sci.com The reaction requires a free hydroxyl group to form the phenoxide ion, which then activates the ring for attack by the dichlorocarbene. wikipedia.org Consequently, the Reimer-Tiemann reaction is not a suitable method for formylating a pre-protected phenol like a MEM ether. It represents an alternative pathway for formylating the initial phenol precursor directly, though it typically favors ortho-substitution. byjus.com
Total Synthesis Approaches Incorporating the Compound as a Key Intermediate
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- serves as a valuable intermediate in organic synthesis due to its bifunctional nature, possessing both a reactive aldehyde group and a protected phenol. The 2-methoxyethoxymethyl (MEM) ether provides a stable protecting group for the phenolic hydroxyl, allowing for selective reactions at the aldehyde position. While this compound is recognized as a useful building block for introducing a 4-hydroxy-substituted benzaldehyde moiety into more complex molecules, a review of available literature did not yield specific examples of its incorporation as a key intermediate in the completed total synthesis of named natural products. Its utility is inferred from the common strategies in multi-step synthesis where protected phenols are required while other transformations are carried out.
Optimization of Reaction Conditions and Yield for Target Compound Formation
The formation of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is typically achieved through the protection of the hydroxyl group of 4-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl). The optimization of this reaction is crucial for maximizing yield and purity. Key parameters for optimization include the choice of catalyst and reagents, as well as the solvent and temperature conditions. Insights into this optimization can be drawn from studies on similar phenolic aldehydes, such as the regioselective protection of 3,4-dihydroxybenzaldehyde.
The selection of an appropriate base and any accompanying catalysts is critical for the efficient formation of the MEM ether. The base serves to deprotonate the phenolic hydroxyl, creating a phenoxide that acts as a nucleophile to displace the chloride from MEM-Cl.
Commonly used bases include alkali metal carbonates (e.g., K₂CO₃, Li₂CO₃) and bicarbonates (e.g., NaHCO₃). The choice of base can significantly impact selectivity and reaction rate. For instance, in studies on the related compound 3,4-dihydroxybenzaldehyde, stronger bases like potassium carbonate were used, but this can lead to multiple products if more than one hydroxyl group is present. Weaker bases are sometimes employed to achieve higher selectivity. However, an attempt to use lithium carbonate for MEM protection of 3,4-dihydroxybenzaldehyde was reported to be unsuccessful, with only the starting material being recovered. aksci.com This highlights the need for careful selection of the base to match the substrate's reactivity.
The addition of a catalyst, such as sodium iodide (NaI), can enhance the reaction rate through the Finkelstein reaction, where the iodide displaces the chloride on MEM-Cl to form a more reactive MEM-Iodide in situ.
Table 1: Reagent Conditions Explored in the Alkylation of a Structurally Similar Phenolic Aldehyde
| Alkylating Agent | Base | Additive | Outcome for 3,4-dihydroxybenzaldehyde |
|---|---|---|---|
| MEM-Cl | Li₂CO₃ | - | No reaction; starting material recovered aksci.com |
| Benzyl (B1604629) chloride | K₂CO₃ | NaI | Mixture of mono- and di-protected products aksci.com |
| Benzyl chloride | NaHCO₃ | NaI | Selective mono-protection at 4-position aksci.com |
For the synthesis of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- from 4-hydroxybenzaldehyde, a single hydroxyl group is present, simplifying the reaction. The key is to select a base and conditions that ensure complete deprotonation and subsequent alkylation without promoting side reactions.
Solvent choice and temperature are pivotal in controlling the reaction rate, yield, and purity of the final product. The solvent must be capable of dissolving the reactants, particularly the phenoxide intermediate, but should remain inert to the reaction conditions.
Common solvents for this type of etherification include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone (B3395972). aksci.com Studies on the protection of 3,4-dihydroxybenzaldehyde showed that reactions could be successfully carried out in both acetone and DMF. aksci.com The choice of solvent can influence the solubility of the base and the reactivity of the nucleophile.
Temperature control is essential for managing the reaction rate. In the attempted MEM protection of 3,4-dihydroxybenzaldehyde with lithium carbonate in DMF, the reaction did not proceed even when heated to 60°C. aksci.com Conversely, for benzyl protection of the same substrate, a temperature of 40°C was sufficient to achieve a good yield of the desired product. aksci.com This suggests that an optimal temperature range needs to be determined empirically for the MEM protection of 4-hydroxybenzaldehyde to ensure the reaction proceeds at a reasonable rate without leading to decomposition or side-product formation.
Table 2: Solvent and Temperature Conditions in Phenolic Aldehyde Alkylation
| Solvent | Temperature | Observations and Outcomes |
|---|---|---|
| DMF | 60°C | Ineffective for MEM protection with Li₂CO₃ base aksci.com |
| DMF | 40°C | Effective for benzyl protection with NaHCO₃ base, yielding 71% of the 4-protected product aksci.com |
| Acetone | Room Temp. | Resulted in a mixture of products for benzyl protection with K₂CO₃ aksci.com |
| Methanol (B129727) | 65°C | Found to be an excellent solvent for the reverse reaction (deprotection) using a solid acid catalyst, leading to quantitative yields |
The observation that methanol is a highly effective solvent for the deprotection of similar ethers suggests that protic solvents should be avoided for the protection reaction, as they can interfere with the nucleophilic phenoxide. The ideal solvent would be a polar aprotic one that provides good solubility for both the salt-like phenoxide and the organic electrophile, MEM-Cl.
Reactivity and Transformations of Benzaldehyde, 4 2 Methoxyethoxy Methoxy
Reactions Involving the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes reduction, oxidation, and nucleophilic addition reactions.
Reductions to Corresponding Alcohols and Amines
The aldehyde functional group in Benzaldehyde (B42025), 4-[(2-methoxyethoxy)methoxy]- can be readily reduced to a primary alcohol or converted to a primary amine through reductive amination.
Reduction to Alcohols:
The transformation of the aldehyde to a benzyl (B1604629) alcohol derivative, {4-[(2-methoxyethoxy)methoxy]phenyl}methanol, is a common and high-yielding reaction. This is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose, often in alcoholic solvents like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. An acidic workup then quenches the resulting alkoxide to yield the alcohol.
Another effective method involves catalytic hydrogenation. This process typically utilizes hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This method is generally clean and efficient, yielding the desired alcohol with high purity.
Interactive Data Table: Reduction to Alcohol
| Reagent | Catalyst | Solvent | Product |
| Sodium borohydride (NaBH₄) | - | Methanol or Ethanol | {4-[(2-methoxyethoxy)methoxy]phenyl}methanol |
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | {4-[(2-methoxyethoxy)methoxy]phenyl}methanol |
Reductive Amination to Amines:
The conversion of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- to the corresponding primary amine, {4-[(2-methoxyethoxy)methoxy]phenyl}methanamine, is accomplished through reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an ammonia (B1221849) source, followed by in-situ reduction.
A common procedure involves treating the aldehyde with aqueous ammonia and a reducing agent. Palladium catalysts are often used for the hydrogenation of the intermediate imine. researchgate.net Another approach utilizes reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in the presence of an amine source. These milder reducing agents are selective for the imine over the aldehyde, which minimizes side reactions.
Interactive Data Table: Reductive Amination
| Amine Source | Reducing Agent | Solvent | Product |
| Aqueous Ammonia | H₂/Pd | Water/Ethanol | {4-[(2-methoxyethoxy)methoxy]phenyl}methanamine |
| Ammonia/Ammonium (B1175870) Acetate | NaBH₃CN | Methanol | {4-[(2-methoxyethoxy)methoxy]phenyl}methanamine |
Oxidations to Aromatic Carboxylic Acids
The aldehyde group of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is susceptible to oxidation to form the corresponding carboxylic acid, 4-[(2-methoxyethoxy)methoxy]benzoic acid. This transformation is a key step in the synthesis of various derivatives.
A variety of oxidizing agents can be employed for this purpose. A common and effective method is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated, and upon completion, acidification yields the carboxylic acid. Another widely used reagent is chromium trioxide (CrO₃) in an acidic medium, often referred to as the Jones oxidation. However, this method is less favored due to the toxicity of chromium compounds.
Milder and more selective oxidizing agents include silver oxide (Ag₂O) in the Tollens' test, although this is more of a qualitative test than a preparative method. For preparative scale, sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene (B146552) is an excellent choice for selectively oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.
Interactive Data Table: Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, heat, then acidify | 4-[(2-methoxyethoxy)methoxy]benzoic acid |
| Sodium Chlorite (NaClO₂) / 2-methyl-2-butene | t-BuOH/water | 4-[(2-methoxyethoxy)methoxy]benzoic acid |
Nucleophilic Addition Reactions at the Carbonyl Center (e.g., Grignard, Wittig, Aldol (B89426), Knoevenagel)
The electrophilic carbonyl carbon of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon bonds.
Grignard Reaction:
Grignard reagents (R-MgX) readily add to the aldehyde to form secondary alcohols after acidic workup. organic-chemistry.orgchemguide.co.uk For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield 1-{4-[(2-methoxyethoxy)methoxy]phenyl}ethanol. The reaction must be carried out under anhydrous conditions as Grignard reagents are highly reactive towards water. chemguide.co.uk
Wittig Reaction:
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orgorganic-chemistry.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com In this case, the product would be 1-(ethenyl)-4-[(2-methoxyethoxy)methoxy]benzene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org
Aldol Condensation:
In the presence of a base or acid catalyst, Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can undergo a crossed aldol condensation with a ketone or another aldehyde that possesses α-hydrogens. sigmaaldrich.commiracosta.edu For example, condensation with acetone (B3395972) would initially form a β-hydroxy ketone, which typically dehydrates to yield the α,β-unsaturated ketone, 4-{4-[(2-methoxyethoxy)methoxy]phenyl}but-3-en-2-one. magritek.comazom.com Since the aromatic aldehyde lacks α-hydrogens, it can only act as the electrophilic partner in this reaction, preventing self-condensation. miracosta.edu
Knoevenagel Condensation:
The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as diethyl malonate or malononitrile (B47326), and the catalyst is typically a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.comsigmaaldrich.com The reaction of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- with malononitrile would yield {4-[(2-methoxyethoxy)methoxy]phenyl}methylenemalononitrile. This reaction is often followed by spontaneous dehydration. wikipedia.org
Interactive Data Table: Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product (after appropriate workup) |
| Grignard | Methylmagnesium bromide | 1-{4-[(2-methoxyethoxy)methoxy]phenyl}ethanol |
| Wittig | Methylenetriphenylphosphorane | 1-(ethenyl)-4-[(2-methoxyethoxy)methoxy]benzene |
| Aldol | Acetone | 4-{4-[(2-methoxyethoxy)methoxy]phenyl}but-3-en-2-one |
| Knoevenagel | Malononitrile | {4-[(2-methoxyethoxy)methoxy]phenyl}methylenemalononitrile |
Formation of Schiff Bases and Imines
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The removal of water, for instance by azeotropic distillation, can drive the reaction to completion.
The reaction is general for a wide range of primary amines, including aliphatic and aromatic amines. For example, reaction with aniline (B41778) would produce N-({4-[(2-methoxyethoxy)methoxy]phenyl}methylidene)aniline. These imines are versatile intermediates in organic synthesis.
Interactive Data Table: Imine Formation
| Primary Amine | Catalyst | Product |
| Aniline | Acetic Acid | N-({4-[(2-methoxyethoxy)methoxy]phenyl}methylidene)aniline |
| Ethylamine | - | N-({4-[(2-methoxyethoxy)methoxy]phenyl}methylidene)ethanamine |
Chemistry of the 2-Methoxyethoxymethyl (MEM) Protecting Group
The 2-methoxyethoxymethyl (MEM) group is an acetal (B89532) protecting group for hydroxyl functions. Its stability and selective removal are key features in its application in multi-step synthesis.
Cleavage and Deprotection Strategies for MEM Ethers
The MEM ether in Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be cleaved to reveal the free phenol (B47542), 4-hydroxybenzaldehyde (B117250), under acidic conditions. wikipedia.orgcommonorganicchemistry.com The lability of the MEM group to acid is a key feature of its use as a protecting group.
A variety of acidic reagents can be employed for the deprotection. Strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (B109758) or water will effectively cleave the MEM ether. wikipedia.orgcommonorganicchemistry.com The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free phenol.
Interactive Data Table: MEM Group Deprotection
| Reagent | Solvent | Product |
| Hydrochloric Acid (HCl) | Water/THF | 4-Hydroxybenzaldehyde |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 4-Hydroxybenzaldehyde |
| Zinc Bromide (ZnBr₂) | Dichloromethane | 4-Hydroxybenzaldehyde |
Stability Profile Under Diverse Chemical Reaction Environments
The stability of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is largely dictated by the 2-methoxyethoxymethyl (MEM) ether protecting group attached to the phenolic oxygen. The MEM group is an acetal, which imparts a specific reactivity profile, making it stable under a variety of conditions while allowing for its removal (cleavage) under specific, often mild, acidic environments. total-synthesis.com
The MEM group is known to be stable in the presence of strong bases, organometallic reagents (like Grignard and organolithium reagents), reducing agents, and various oxidizing agents. total-synthesis.comspcmc.ac.in This stability makes it a valuable protecting group in multi-step organic syntheses where other functional groups need to be manipulated without affecting the protected phenol. spcmc.ac.in
However, the MEM ether linkage is susceptible to cleavage under acidic conditions. Deprotection can be achieved using a range of Lewis and Brønsted acids. wikipedia.org For instance, Lewis acids such as Zinc Bromide (ZnBr₂) and Titanium Tetrachloride (TiCl₄) are effective in cleaving MEM ethers. oup.com More recently, milder and more selective methods have been developed. Cerium(III) chloride heptahydrate in refluxing acetonitrile (B52724) provides a highly efficient and mild method for the selective cleavage of MEM ethers, often in high yields. acs.orgacs.org This method is notably rapid and compatible with many other common hydroxyl protecting groups like Benzyl (Bn), Tetrahydropyranyl (THP), and Methoxymethyl (MOM) ethers, highlighting its chemoselectivity. acs.orgacs.org Another reagent, Cerium(IV) ammonium nitrate (B79036) (CAN) in acetic anhydride, can also cleave MEM ethers, converting them into corresponding acetal esters and acetates. oup.com
The table below summarizes the stability and lability of the MEM group under various chemical conditions, which directly pertains to the stability of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-.
| Reaction Condition/Reagent Class | Specific Reagents | Effect on MEM Group | Reference |
|---|---|---|---|
| Strong Bases | NaH, LDA | Stable | total-synthesis.comspcmc.ac.in |
| Organometallic Reagents | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | total-synthesis.comspcmc.ac.in |
| Reducing Agents | LiAlH₄, NaBH₄ | Stable | spcmc.ac.in |
| Oxidizing Agents | CrO₃, PCC, MnO₂ | Stable | spcmc.ac.in |
| Lewis Acids | ZnBr₂, TiCl₄ | Cleavage | oup.com |
| CeCl₃·7H₂O in Acetonitrile | Mild and Selective Cleavage | acs.orgacs.org | |
| Cerium(IV) Ammonium Nitrate (CAN) in Ac₂O | Cleavage to Acetal Esters/Acetates | oup.com | |
| Brønsted Acids | Trifluoroacetic acid (TFA), Formic Acid | Cleavage | total-synthesis.comwikipedia.org |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. researchgate.net The regiochemical outcome of such reactions on Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is governed by the electronic properties of the two substituents already present on the aromatic ring: the aldehyde group (-CHO) and the 4-[(2-methoxyethoxy)methoxy]oxy group (-O-MEM).
Regioselectivity and Electronic Effects of Substituents
The directing effect of substituents in electrophilic aromatic substitution determines the position at which the incoming electrophile will attack the benzene ring. pku.edu.cn This is dictated by whether a substituent donates or withdraws electron density from the ring, a combination of inductive and resonance effects. lumenlearning.com
The Aldehyde Group (-CHO): The aldehyde group is a deactivating group. It withdraws electron density from the benzene ring through both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a strong negative resonance effect (-R) via its pi-system. This withdrawal of electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. lumenlearning.comminia.edu.eg The deactivating nature of the aldehyde group directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the aldehyde). libretexts.org
The 4-[(2-methoxyethoxy)methoxy]oxy Group (-O-MEM): This group, an ether derivative, is classified as an activating group. The oxygen atom directly attached to the ring is electronegative and exerts an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. libretexts.orgstackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the ring more reactive than benzene. lumenlearning.com As an activating group, it is an ortho, para-director. libretexts.org
In the case of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-, the two substituents are in a para relationship. The powerful activating and ortho, para-directing -O-MEM group directs incoming electrophiles to positions 3 and 5 (which are ortho to it). The deactivating, meta-directing -CHO group also directs incoming electrophiles to positions 3 and 5 (which are meta to it). Since both groups direct to the same positions, the regioselectivity is strongly reinforced. Therefore, electrophilic aromatic substitution on this compound is expected to occur exclusively at the positions ortho to the activating ether group, i.e., at C3 and C5.
The electronic effects of the substituents are summarized in the table below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Reference |
|---|---|---|---|---|---|
| -CHO (Aldehyde) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta | minia.edu.eglibretexts.org |
| -O-MEM (Ether) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para | libretexts.orgstackexchange.com |
Mechanistic Considerations of Aromatic Transformations
The mechanism of electrophilic aromatic substitution involves a two-step process. libretexts.org The first and rate-determining step is the attack of the aromatic π-system on an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov In the second step, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
For Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-, the stability of the intermediate arenium ion determines the regioselectivity of the reaction.
Attack at C3 (or C5): When an electrophile attacks at the C3 position (ortho to the -O-MEM group and meta to the -CHO group), the resulting arenium ion is significantly stabilized. One of the key resonance structures places the positive charge on C4, the carbon atom directly bonded to the ether oxygen. This allows the lone pair of the oxygen atom to participate in resonance, delocalizing the positive charge and forming a more stable oxonium ion contributor. This additional resonance stabilization drastically lowers the activation energy for substitution at this position. libretexts.org
Attack at C2 (or C6): If an electrophile were to attack at the C2 position (ortho to the -CHO group and meta to the -O-MEM group), the positive charge of the arenium ion would be placed on the carbon atoms adjacent to the electron-withdrawing aldehyde group. This would destabilize the intermediate. Furthermore, there is no resonance structure that allows for direct delocalization of the positive charge by the electron-donating ether oxygen. Consequently, the activation energy for this pathway is much higher.
The mechanistic pathways confirm the regiochemical outcome predicted by the electronic effects of the substituents. The transition state leading to substitution at the C3 and C5 positions is significantly lower in energy due to the powerful stabilizing effect of the electron-donating -O-MEM group, making this the overwhelmingly favored pathway for electrophilic aromatic substitution.
Applications in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The strategic use of 4-MEM-benzaldehyde is prominently featured in the total synthesis of numerous complex natural products, particularly polyphenolic compounds like stilbenoid oligomers. The MEM group provides crucial protection of the para-hydroxyl group, enabling intricate chemical manipulations that would otherwise be incompatible with a free phenol (B47542).
A notable example is the total synthesis of several resveratrol-based natural products by the Snyder group. In their approach to synthesizing (-)-Ampelopsin F, 4-MEM-benzaldehyde serves as a foundational building block. The synthesis commences with a Horner-Wadsworth-Emmons reaction between a phosphonate (B1237965) derived from 3,5-dimethoxybenzyl bromide and 4-MEM-benzaldehyde. This key step constructs the central stilbene (B7821643) core of the target molecule. The MEM-protected phenol is unreactive during this olefination and subsequent transformations, which include a Prins-type cyclization to form a dihydrofuran ring system and a Ramberg-Bäcklund reaction. The MEM group is ultimately removed in the final step of the synthesis using a strong acid like boron tribromide (BBr₃) to unveil the natural product. This strategic use of protection and deprotection highlights the indispensable role of 4-MEM-benzaldehyde as a key intermediate.
Table 1: Key Steps in the Synthesis of (-)-Ampelopsin F Precursor using 4-MEM-benzaldehyde
| Step | Reactants | Reagents | Product Description | Reference |
|---|---|---|---|---|
| 1 | 3,5-Dimethoxybenzyl phosphonate | KOt-Bu, 4-MEM-benzaldehyde | MEM-protected trans-stilbene | |
| 2 | MEM-protected trans-stilbene | n-BuLi, followed by addition of a second aldehyde | Diaryl alcohol intermediate | |
| 3 | Diaryl alcohol intermediate | TsOH | Prins cyclization product (dihydrofuran ring) |
Utilization in the Construction of Advanced Organic Scaffolds and Ring Systems
Beyond linear synthetic sequences, 4-MEM-benzaldehyde is instrumental in the construction of complex and advanced organic scaffolds and polycyclic ring systems. The derivatives of this aldehyde, primarily stilbenes and dihydrostilbenes (bibenzyls), serve as planar backbones that can be manipulated to generate three-dimensional complexity through intramolecular reactions.
In the synthesis of (-)-Ampelopsin F, the stilbene scaffold derived from 4-MEM-benzaldehyde is subjected to a Prins-type cyclization. This acid-catalyzed reaction between the alkene of the stilbene unit and an adjacent aldehyde functionality forges a new carbon-carbon bond and generates a dihydrofuran ring, a common motif in natural products. The electron-donating nature of the MEM-protected phenoxy group facilitates this electrophilic cyclization.
Furthermore, the Snyder group's work demonstrates that these intermediates can be guided toward different complex scaffolds. For instance, a diaryl alcohol precursor, formed from the 4-MEM-benzaldehyde-derived building block, can undergo acid-catalyzed cyclization and rearrangement to form a benzobicyclo[3.2.1]octane core, a challenging cage-like motif found in various bioactive natural products. This transformation underscores the utility of 4-MEM-benzaldehyde in accessing sterically congested and structurally complex ring systems that are otherwise difficult to synthesize.
Precursor in Building Block Synthesis for Subsequent Derivatization
A key application of 4-MEM-benzaldehyde is in the synthesis of versatile building blocks that can be elaborated into a diverse array of target molecules. The initial product of reactions involving this aldehyde, such as a MEM-protected stilbene, is often not the final target but rather a stable, functionalized intermediate amenable to a wide range of further chemical modifications.
For example, stilbenoid derivatives synthesized via Wittig or Horner-Wadsworth-Emmons reactions using 4-MEM-benzaldehyde are common building blocks. These protected stilbenes possess a reactive double bond and two distinct aromatic rings that can be selectively functionalized. The double bond can undergo reactions such as dihydroxylation, epoxidation, or hydrogenation to yield bibenzyl structures. The aromatic rings can be subjected to electrophilic substitution reactions, such as bromination, which can then be used for subsequent cross-coupling reactions to introduce further complexity.
This building block approach is exemplified by the synthesis of various C-prenylated stilbenoids. A MEM-protected benzaldehyde (B42025) derivative can be used to construct a stilbene core, which is then subjected to demethylation and subsequent prenylation reactions to afford a library of natural and synthetic analogues with potential anti-inflammatory activity.
Table 2: Derivatization of a Common Stilbene Building Block from 4-MEM-benzaldehyde
| Building Block | Reaction Type | Reagents | Resulting Structure/Scaffold | Reference |
|---|---|---|---|---|
| MEM-protected Stilbene | Hydrogenation | H₂, Pd/C | MEM-protected Bibenzyl | |
| MEM-protected Stilbene | Prins Cyclization | TsOH | Dihydrofuran ring system | |
| MEM-protected Stilbene | Bromination | NBS | Brominated aromatic ring for cross-coupling |
Integration into Convergent and Divergent Synthetic Strategies
The strategic importance of 4-MEM-benzaldehyde is further highlighted by its seamless integration into both convergent and divergent synthetic plans, which are hallmarks of efficient and modern organic synthesis.
Divergent Synthesis: This approach involves the synthesis of a common intermediate which then serves as a branching point to generate a library of structurally related compounds. The work by Snyder on the synthesis of resveratrol (B1683913) oligomers is a masterclass in divergent synthesis. A central diaryl alcohol intermediate, prepared using a building block derived from 4-MEM-benzaldehyde, is treated with different reagents to selectively steer the reaction pathway toward different natural products. For example, treatment with trifluoroacetic acid (TFA) leads to Paucifloral F, whereas using p-toluenesulfonic acid (TsOH) followed by a Ramberg-Bäcklund sequence yields Ampelopsin D. This strategy allows for the efficient and rapid synthesis of multiple complex targets from a single, readily accessible precursor.
Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments of a target molecule, which are then joined together in the later stages of the synthesis. The classic Horner-Wadsworth-Emmons and Wittig reactions are inherently convergent. In this context, 4-MEM-benzaldehyde constitutes one key fragment. The other fragment is a suitably functionalized benzylphosphonate or phosphonium (B103445) ylide. The coupling of these two fragments rapidly assembles the core structure of the target molecule, such as a complex stilbenoid. This approach is highly efficient as it maximizes the independent work on different parts of the molecule and shortens the main synthetic sequence. For instance, the synthesis of novel stilbenoid derivatives often employs a convergent Wittig reaction where a custom-synthesized phosphonium ylide is reacted with 4-MEM-benzaldehyde or a similar protected aldehyde to furnish the target stilbene scaffold in a single, high-yielding step.
Analytical and Spectroscopic Data for Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- Not Publicly Available
A thorough search of publicly accessible scientific databases and chemical literature did not yield specific experimental analytical and spectroscopic data for the compound Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- (CAS No. 88995-16-6).
Consequently, the detailed characterization methodologies requested, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), cannot be provided at this time. The required specific data points for this particular molecule, such as proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, 2D NMR correlations, gas chromatography-mass spectrometry (GC-MS) fragmentation patterns, and high-resolution mass spectrometry (HRMS) accurate mass measurements, are not available in the referenced materials.
While general principles of these analytical techniques are well-established for benzaldehyde derivatives, adherence to the strict requirement of focusing solely on "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" prevents the inclusion of data from analogous but structurally different compounds.
Further research in specialized, proprietary databases or direct experimental analysis of the compound would be necessary to acquire the specific data required to populate the requested article sections.
Analytical and Spectroscopic Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present within a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. uni-siegen.deksu.edu.sa
For "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-", these techniques can confirm the presence of the key structural motifs: the aromatic ring, the aldehyde group, and the ether linkages of the methoxyethoxymethyl (MEM) protecting group.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a detailed fingerprint of a molecule's functional groups. fip.org An FTIR spectrum of "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" would exhibit several characteristic absorption bands.
The most prominent peaks would be associated with the aldehyde and aromatic functionalities. The carbonyl (C=O) stretch of the aromatic aldehyde is expected to produce a strong, sharp absorption band in the region of 1710–1685 cm⁻¹. orgchemboulder.compressbooks.pubspectroscopyonline.com Conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde. pressbooks.pub Another key diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde proton (O=C-H), which typically appears as two weak to moderate bands near 2850 cm⁻¹ and 2750 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of a band around 2750 cm⁻¹ is particularly indicative of an aldehyde. libretexts.orglibretexts.org
The 1,4-disubstituted (para) aromatic ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), and C=C stretching vibrations within the ring, which appear as a series of bands of variable intensity in the 1600–1450 cm⁻¹ region. fiveable.me Strong C-H out-of-plane bending vibrations for para-substituted rings are expected in the 850-800 cm⁻¹ range. The extensive ether character of the molecule, from both the methoxy (B1213986) and the acetal-like MEM group, would be confirmed by strong C-O stretching absorption bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.
Interactive Table: Predicted FTIR Absorption Bands for Benzaldehyde (B42025), 4-[(2-methoxyethoxy)methoxy]-
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100–3000 | Weak-Medium | C-H Stretch | Aromatic |
| 2950–2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~2850 and ~2750 | Weak-Medium | C-H Stretch | Aldehyde (O=C-H) |
| 1710–1685 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1600–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250–1000 | Strong | C-O Stretch | Ether (Ar-O-C, C-O-C) |
| 850-800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of liquid and solid samples. Instead of passing the IR beam directly through the sample, ATR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample. This method requires minimal to no sample preparation, making it a rapid and efficient alternative to traditional transmission methods.
When analyzing "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-", a small amount of the neat liquid or solid compound would be placed directly onto the ATR crystal (commonly diamond or zinc selenide). The resulting ATR-IR spectrum would be nearly identical to the transmission FTIR spectrum, displaying the same characteristic absorption bands corresponding to the aldehyde, aromatic, and ether functional groups as detailed in the FTIR section. spectroscopyonline.com Minor differences in peak intensities and slight shifts in peak positions may be observed compared to a transmission spectrum due to the different sampling physics, but the diagnostic value for functional group identification remains the same.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of non-volatile and thermally sensitive compounds like "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-". colab.ws Given the compound's aromatic nature and polarity, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.gov
In a typical setup, the compound would be separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. nih.govresearchgate.net The mobile phase would likely consist of a gradient mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure efficient elution and separation of components with different polarities. nih.gov Due to the presence of the benzaldehyde chromophore, the compound can be readily detected using a UV-Vis detector. mdpi.com The maximum absorbance wavelength (λmax) would be expected in the ultraviolet range, and a common wavelength like 254 nm would likely provide strong signal intensity. researchgate.net
Under specific chromatographic conditions (column, mobile phase, flow rate, and temperature), a pure sample of "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" would appear as a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area of the main peak relative to the total area of all peaks can be used to quantify the purity of the sample.
Interactive Table: Representative HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar aromatic compounds. researchgate.net |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) | Provides a polar solvent system for reversed-phase chromatography. nih.gov |
| Elution | Gradient (e.g., 30% B to 100% B over 15 min) | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic aldehyde is a strong chromophore at this wavelength. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable enough to be vaporized without decomposition. "Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-" has a higher molecular weight and boiling point than benzaldehyde, but it may still be sufficiently volatile for GC analysis, particularly with a high-temperature injector and oven program. The thermal stability of the MEM ether linkage under GC conditions would need to be confirmed to ensure no on-column degradation occurs. researchgate.net
For analysis, a small volume of the sample, dissolved in a volatile solvent, is injected into a heated port where it is vaporized and swept onto a capillary column by an inert carrier gas like helium. mdpi.com A common stationary phase would be a mid-polarity column (e.g., 5% phenyl polysiloxane). The oven temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to nearly all organic compounds, or a Mass Spectrometer (MS) for definitive peak identification (GC-MS). A GC analysis would provide information on the presence of volatile impurities, such as residual solvents or more volatile side-products from its synthesis.
Interactive Table: Representative GC Method for Volatile Component Analysis
| Parameter | Condition | Rationale |
| Column | Capillary, e.g., DB-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm | Standard mid-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good efficiency. mdpi.com |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates components based on boiling point. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |
| Injection | 1 µL, split mode (e.g., 50:1) | Prevents column overloading with the main component. |
X-ray Crystallography for Solid-State Structure Determination of Analogous Compounds
Studies on various 4-alkoxy and 4-benzyloxy benzaldehyde derivatives have determined their supramolecular structures. These analyses consistently show the significant role of weak intermolecular forces in stabilizing the crystal lattice. Key interactions observed include C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking, which together create complex multi-dimensional networks. nist.govorientjchem.org
For instance, the crystal structure of 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde demonstrates how molecules are linked into centrosymmetric tetramers through weak, non-classical intermolecular C—H···O interactions. researchgate.net In this specific analog, the two benzene (B151609) rings are nearly coplanar, with a very small dihedral angle between them. researchgate.net The analysis of such related compounds allows for predictions about the molecular packing and hydrogen bonding patterns that Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- might adopt. The presence of the flexible ether side chain would likely influence the crystal packing, potentially leading to more complex arrangements.
Table 1: Representative Crystallographic Data for an Analogous Benzaldehyde Derivative (4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde) researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.853 (1) |
| b (Å) | 11.994 (2) |
| c (Å) | 16.405 (3) |
| β (°) | 98.28 (3) |
| Volume (ų) | 1334.4 (4) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula, serving as a crucial checkpoint for purity and structural confirmation. For Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-, with the molecular formula C₁₀H₁₂O₃, the theoretical elemental composition can be precisely calculated. nih.gov
The process typically involves the high-temperature combustion of a small, precisely weighed sample. The combustion products (CO₂, H₂O, etc.) are collected and measured, allowing for the calculation of the original elemental percentages. The confirmation of the empirical formula is a standard procedure in the characterization of newly synthesized benzaldehyde derivatives. researchgate.net
Table 2: Theoretical Elemental Composition of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 180.20 | 66.65% |
| Hydrogen | H | 1.008 | 180.20 | 6.71% |
Thermal Analysis Techniques (e.g., Thermogravimetry) for Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about decomposition temperatures, residual mass, and the kinetics of degradation.
While specific TGA data for Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is not documented, studies on the thermal decomposition of the parent compound, benzaldehyde, and various alkoxy-substituted aromatic compounds offer valuable insights. The thermal unimolecular decomposition of benzaldehyde has been shown to proceed via C(O)-H bond fission at high temperatures (above 1040 K). bldpharm.com The presence of the (2-methoxyethoxy)methoxy substituent would introduce additional, more thermally labile ether linkages.
The decomposition of aromatic ethers often involves the cleavage of the C-O bonds. researchgate.net For the target compound, it is plausible that the initial decomposition steps would involve the fragmentation of the ether side chain, potentially releasing molecules such as formaldehyde, ethylene (B1197577) glycol dimethyl ether, or other small volatile compounds, followed by the decomposition of the benzaldehyde ring at higher temperatures. researchgate.netnih.gov TGA would reveal the temperature ranges for these decomposition events as distinct mass loss steps. Studies on similar heterocyclic aromatic esters show that decomposition can begin at temperatures ranging from 250 °C to over 280 °C, depending on the substituents. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- |
| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde |
| Benzaldehyde |
| Formaldehyde |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
No published research is available for this specific compound.
Geometry Optimization and Conformational Analysis
No published research is available for this specific compound.
Vibrational Frequency Analysis and Spectroscopic Predictions
No published research is available for this specific compound.
Electronic Structure Analysis
No published research is available for this specific compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction
No published research is available for this specific compound.
Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites
No published research is available for this specific compound.
Advanced Quantum Chemical Topology Studies
No published research is available for this specific compound.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.netasianpubs.org It provides a detailed picture of the Lewis-like chemical bonding, allowing for the investigation of hyperconjugative interactions that contribute to molecular stability. nih.gov
In substituted benzaldehydes, NBO analysis is frequently employed to understand the nature of intermolecular hydrogen bonding and other non-covalent interactions that govern crystal packing and molecular aggregation. tandfonline.com The analysis quantifies the stabilization energy E(2) associated with the delocalization of electrons from a filled donor orbital to an empty acceptor orbital. nih.gov Larger E(2) values indicate stronger interactions.
For instance, in studies of related benzaldehyde (B42025) derivatives, NBO analysis has been used to confirm the presence of strong intermolecular hydrogen bonds, such as C-H···O interactions, which play a significant role in the supramolecular assembly. tandfonline.comresearchgate.net These interactions arise from the transfer of electron density from a lone pair of an oxygen atom to the antibonding orbital of a C-H bond. nih.gov The delocalization of π-electrons from the benzene (B151609) ring to the carbonyl group is another key factor influencing the electronic properties and stability of these compounds. researchgate.net
Table 1: Representative NBO Analysis Data for Intermolecular Interactions in a Substituted Benzaldehyde Derivative
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
| O(1) LP(1) | C(7)-H(7A) σ | 1.25 | C-H···O Hydrogen Bond |
| C(1)-C(6) π | C(2)-C(3) π | 20.54 | π-π* Conjugation |
| C(4)-O(2) π | C(5)-C(6) π | 15.89 | π-π Conjugation |
| O(3) LP(2) | C(4)-O(2) σ* | 2.88 | Lone Pair Delocalization |
Note: The data presented is representative of findings for substituted benzaldehydes and is intended for illustrative purposes.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. wiley-vch.de By identifying bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, AIM can distinguish between different types of interactions. tandfonline.com
The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the bond. tandfonline.com For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are small and positive. wiley-vch.de
In the context of benzaldehyde derivatives, AIM analysis has been instrumental in characterizing weak intermolecular interactions, including C-H···O, C-H···π, and π···π stacking interactions, which are crucial for the stability of the crystal lattice. researchgate.netnih.gov The topological parameters derived from AIM calculations offer a quantitative measure of the strength and nature of these non-covalent bonds. tandfonline.com
Table 2: Representative AIM Topological Parameters for Intermolecular Interactions in a Substituted Benzaldehyde Derivative
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
| C-H···O | 0.015 | +0.045 | Hydrogen Bond (Closed-shell) |
| C-H···π | 0.008 | +0.025 | Weak van der Waals |
| π···π | 0.005 | +0.018 | Weak van der Waals |
Note: The data presented is representative of findings for substituted benzaldehydes and is intended for illustrative purposes.
Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)
The thermodynamic properties of a compound, such as heat capacity (Cₚ), entropy (S), and enthalpy (H), are fundamental to understanding its behavior under different temperature and pressure conditions. libretexts.orglibretexts.org These properties can be determined experimentally or calculated using computational methods, often based on statistical thermodynamics and quantum mechanical calculations. aip.org
For benzaldehyde and its derivatives, computational methods like Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which are then used to determine the thermodynamic functions. asianpubs.org The temperature dependence of these properties is of particular interest in many applications. asianpubs.org
For the parent compound, benzaldehyde, experimental thermodynamic data is available and serves as a valuable reference. nist.govnist.gov The heat capacity, for example, is a measure of the amount of heat required to raise the temperature of a substance by a certain amount. libretexts.org Enthalpy relates to the total heat content of a system, while entropy is a measure of its disorder. libretexts.org
Table 3: Standard Thermodynamic Properties of Gaseous Benzaldehyde at 298.15 K
| Property | Value | Units |
| Heat Capacity (Cₚ) | 110.9 ± 1.3 | J/mol·K |
| Standard Entropy (S°) | 344.0 ± 2.1 | J/mol·K |
| Enthalpy of Formation (ΔfH°) | -87.9 ± 1.1 | kJ/mol |
Source: Data adapted from the NIST Chemistry WebBook. nist.govnist.gov
The calculation of these properties for more complex derivatives like Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- would involve similar computational approaches, taking into account the additional degrees of freedom and vibrational modes introduced by the substituent group. aip.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. biorxiv.orgrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational flexibility, solvation effects, and other dynamic processes. biorxiv.orgnih.gov
For flexible molecules like Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-, which possesses several rotatable bonds in its substituent, MD simulations can explore the accessible conformational landscape. escholarship.org These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in various solvents. arxiv.org
Solvation effects play a crucial role in the behavior of molecules in solution. nih.gov MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell structure and dynamics. rsc.org The choice of solvent can significantly influence the conformational preferences and reactivity of the solute. researchgate.net For instance, the hydrogen bonding capabilities of protic solvents versus the dipolar nature of aprotic solvents can lead to different stabilization of the solute's ground and excited states. researchgate.net
System Setup: Placing the molecule in a simulation box, surrounded by solvent molecules (e.g., water, methanol (B129727), acetonitrile).
Force Field Selection: Choosing an appropriate force field (e.g., AMOEBA, CHARMM, AMBER) that accurately describes the intra- and intermolecular interactions. nih.gov
Simulation: Running the simulation for a sufficient length of time to allow the system to equilibrate and to sample the relevant conformational space.
Analysis: Analyzing the trajectory to obtain information on conformational changes, radial distribution functions of solvent around the solute, hydrogen bonding lifetimes, and other dynamic properties.
Such simulations would provide valuable information on how the flexible (2-methoxyethoxy)methoxy side chain behaves and how it is influenced by its surrounding environment.
Future Research Directions and Synthetic Prospects
Development of More Efficient and Sustainable Synthetic Routes for the Compound
The conventional synthesis of Benzaldehyde (B42025), 4-[(2-methoxyethoxy)methoxy]- involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) using 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org This reaction, a variant of the Williamson ether synthesis, is generally effective. An analogous procedure has been documented for the synthesis of the meta-isomer, 3-[(2-methoxyethoxy)methoxy]benzaldehyde, achieving a 76% yield.
However, contemporary chemical synthesis emphasizes the principles of green chemistry, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Future research is directed towards developing more sustainable routes that address the limitations of the current methodology.
Key areas for development include:
Alternative Reagents: The use of MEM-Cl involves a chlorinated reagent and generates stoichiometric amounts of salt waste. Research into alternative, non-chlorinated MEM-donating reagents could provide a more environmentally benign process.
Catalytic Methods: Moving from stoichiometric base activation to catalytic methods for the etherification step would reduce waste and improve atom economy.
Sustainable Solvents: Replacing conventional solvents like dichloromethane (B109758) with greener alternatives, or developing solvent-free reaction conditions, is a critical goal. orientjchem.org
Photochemical and Electrochemical Synthesis: These emerging techniques offer highly controlled and sustainable alternatives for installing and removing protecting groups. researchgate.netnih.gov Future work could explore the electro-oxidative protection of 4-hydroxybenzaldehyde to form the MEM ether, potentially avoiding harsh reagents and simplifying purification.
The following table compares the traditional synthesis with potential sustainable alternatives.
| Feature | Traditional Route | Potential Sustainable Routes |
| MEM Source | 2-methoxyethoxymethyl chloride (MEM-Cl) | Non-chlorinated MEM-donating reagents |
| Activation | Stoichiometric base (e.g., DIPEA) | Catalytic base; Electrochemical activation |
| Solvent | Dichloromethane (CH₂Cl₂) | Greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions |
| Energy Input | Conventional heating | Photochemistry, Microwave irradiation |
| Waste | Halide salts, organic base hydrochlorides | Reduced salt waste, recyclable catalysts |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
The primary value of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- lies in the orthogonal reactivity of its two functional groups. The MEM ether is stable to a wide array of reagents, including strong bases, organometallics, reductants, and mild acids, allowing the aldehyde group to be modified selectively. total-synthesis.com This stability enables a vast number of derivatization opportunities.
The aldehyde functionality can undergo a variety of transformations to introduce new functional groups and build molecular complexity. Future research can focus on systematically exploring these reactions to create libraries of novel compounds for various applications. While the MEM group's stability is a key feature, understanding its limits is also crucial, as harsh acidic conditions can lead to premature deprotection or decomposition, especially in complex substrates. nih.gov
The table below outlines potential derivatization reactions at the aldehyde position.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol |
| Wittig Reaction | Phosphonium (B103445) Ylides (Ph₃P=CHR) | Alkene |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary/Tertiary Amine |
| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary (Benzyl) Alcohol |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated System |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) nih.gov |
Further research could investigate the reactivity of the aromatic ring itself, exploring electrophilic substitution reactions while both the aldehyde and the protected hydroxyl group direct the position of incoming substituents.
Expanded Applications in Advanced Organic Synthesis Methodologies
As a bifunctional building block, Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is well-suited for use in the total synthesis of complex natural products and pharmaceutical agents. The aldehyde serves as a handle for carbon-carbon bond formation, while the MEM-protected phenol (B47542) provides a site for later-stage functionalization after deprotection.
A compelling application is in the synthesis of molecules where a substituted phenolic moiety is a key structural feature. For instance, MEM-protected tyrosine derivatives have been employed as crucial intermediates in the enantioselective synthesis of aetheramides, which are natural products with potent anti-HIV activity. nih.gov This highlights the strategic importance of the MEM group in protecting sensitive phenols during complex synthetic sequences.
Future applications could expand into areas such as:
Solid-Phase Synthesis: The compound could be tethered to a solid support via the aldehyde group (e.g., through an oxazolidine (B1195125) linker), allowing for the streamlined, multi-step synthesis of peptide derivatives or other oligomers. nih.gov
Fragment-Based Drug Discovery: Derivatized versions of the molecule could serve as fragments for screening against biological targets. The core structure provides a well-defined scaffold that can be elaborated systematically.
Materials Science: The compound could be a precursor for synthesizing polymers or functional materials where precise control over aromatic substitution is required.
Integration with Automated Synthesis and Flow Chemistry Technologies
The translation of laboratory-scale synthesis to more efficient and reliable production methods is a major goal in modern chemistry. Automated synthesis and flow chemistry offer powerful platforms to achieve this.
Automated Synthesis: The protection of 4-hydroxybenzaldehyde and subsequent reactions of the resulting aldehyde are ideal candidates for automation. Automated synthesis platforms can precisely control the addition of reagents, reaction times, and temperatures, improving reproducibility and enabling high-throughput experimentation. merckmillipore.com Such systems could be used to rapidly generate a library of derivatives based on the reactions outlined in section 7.2, accelerating the discovery of new compounds with desired properties. chemistryworld.comresearchgate.net
Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, control, and scalability. amt.ukthalesnano.com
Improved Safety and Control: Etherification reactions can be exothermic. A flow reactor's high surface-area-to-volume ratio allows for superior temperature control, preventing runaway reactions. It also minimizes user exposure to potentially hazardous reagents. thalesnano.com
Enhanced Efficiency: The precise control over residence time and mixing in a flow reactor can lead to higher yields and purities compared to batch processes.
Telescoped Reactions: A significant prospect is the development of "telescoped" or multi-step flow processes. One could envision a system where 4-hydroxybenzaldehyde is protected in a first reactor module, and the output stream is directly fed into a second module for a subsequent derivatization reaction (e.g., a Wittig reaction or reductive amination) without intermediate isolation and purification. This approach dramatically increases efficiency and reduces waste. amt.uk
Future research in this area will focus on optimizing the reaction conditions for MEM protection in a continuous flow setup and integrating this step with subsequent transformations to create a fully continuous manufacturing process for a wide range of valuable derivatives. seqens.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution. React 4-hydroxybenzaldehyde with 2-(2-methoxyethoxy)methyl chloride in anhydrous DMF under nitrogen at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Structural analogs, such as 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde, have been synthesized similarly, with yields >75% after optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use and NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and ether-linked methoxy groups (δ ~3.3–3.7 ppm). DEPT-135 can resolve quaternary carbons.
- IR : Confirm the aldehyde carbonyl stretch (~1700 cm) and ether C-O-C vibrations (~1100–1250 cm).
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., CH-π stacking in analogs like 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde) .
Q. How does the compound’s stability vary under different solvent systems and temperatures?
- Methodology : Conduct accelerated stability studies in polar aprotic (DMF, DMSO) and protic (ethanol, water) solvents at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via HPLC and UV-vis spectroscopy. Thermodynamic data from NIST (e.g., Gibbs free energy of hydrolysis for related benzaldehyde derivatives) can predict susceptibility to nucleophilic attack .
Advanced Research Questions
Q. What catalytic systems enhance the oxidation of this benzaldehyde derivative to its carboxylic acid analog?
- Methodology : Use Au nanoparticles (1–5 nm) supported on TiO in ethanol/water (3:1 v/v) at 60°C under O flow. Monitor reaction progress via GC-MS and UV-vis (λ = 250–300 nm for aldehyde-to-acid conversion). Selectivity (>90%) is achieved by tuning nanoparticle size and solvent polarity, as demonstrated for 4-(dimethylamino)benzaldehyde oxidation .
Q. How can computational modeling predict reactivity in nucleophilic addition reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic sites. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., rate constants for hydrazine addition). Validate using NIST’s thermodynamic databases for related aldehydes .
Q. How should contradictory data on reaction yields be resolved?
- Methodology : Investigate variables such as:
- Solvent purity : Trace water in DMF can hydrolyze ether linkages, reducing yields.
- Catalyst loading : Excess base (e.g., KCO) may deprotonate the aldehyde, altering reaction pathways.
Cross-reference synthetic protocols from structurally similar compounds (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde) to identify optimal conditions .
Q. What methodologies assess the compound’s toxicity in biological systems?
- Methodology :
- In vitro assays : Test cytotoxicity in HepG2 cells (MTT assay) and genotoxicity (Ames test).
- In silico models : Use QSAR to predict absorption/distribution/metabolism (ADME) properties. Follow EFSA’s flavouring substance guidelines for risk assessment, including threshold-of-toxicological-concern (TTC) analysis .
Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with varied alkoxy chain lengths (e.g., ethoxy vs. methoxyethoxy). Evaluate bioactivity (e.g., enzyme inhibition) via fluorescence polarization assays. Compare with syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), where methoxy groups enhance antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
